2,4-dioxo-N,3-bis(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Epigenetics Histone Methyltransferase Chemical Probe Selectivity

2,4-Dioxo-N,3-bis(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892278-93-2) is a synthetic small molecule belonging to the dioxoquinazoline carboxamide class, a scaffold with demonstrated polypharmacology across multiple therapeutic targets including T-type calcium channels , PARP-1 , soluble epoxide hydrolase (sEH) , and bromodomains. The compound possesses the molecular formula C25H23N3O3 and molecular weight of 413.5 g/mol.

Molecular Formula C25H23N3O3
Molecular Weight 413.5 g/mol
CAS No. 892278-93-2
Cat. No. B6514219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dioxo-N,3-bis(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS892278-93-2
Molecular FormulaC25H23N3O3
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
InChIInChI=1S/C25H23N3O3/c29-23(26-15-13-18-7-3-1-4-8-18)20-11-12-21-22(17-20)27-25(31)28(24(21)30)16-14-19-9-5-2-6-10-19/h1-12,17H,13-16H2,(H,26,29)(H,27,31)
InChIKeyVIAMZTHXEBDIKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dioxo-N,3-bis(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892278-93-2): A Structurally Unique Quinazoline-7-Carboxamide for Targeted Probe Development


2,4-Dioxo-N,3-bis(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892278-93-2) is a synthetic small molecule belonging to the dioxoquinazoline carboxamide class, a scaffold with demonstrated polypharmacology across multiple therapeutic targets including T-type calcium channels [1], PARP-1 [2], soluble epoxide hydrolase (sEH) [3], and bromodomains [4]. The compound possesses the molecular formula C25H23N3O3 and molecular weight of 413.5 g/mol . Critically, it shares its exact molecular formula with BRD4770 (CAS 1374601-40-7), a known G9a histone methyltransferase inhibitor, yet represents a structurally distinct isomer with a different pharmacophore arrangement, implying divergent target selectivity profiles.

Why In-Class 2,4-Dioxoquinazoline-7-Carboxamides Cannot Substitute for CAS 892278-93-2 Without Loss of Target Profile


The 2,4-dioxoquinazoline-7-carboxamide scaffold is a privileged chemotype whose target engagement profile is exquisitely sensitive to N3 and N7 substitution patterns. Even among compounds sharing the same molecular formula (C25H23N3O2), subtle variations in benzimidazole versus quinazoline core topology produce orthogonal biological activities, as evidenced by the G9a-selective BRD4770 [1]. Within the quinazoline-7-carboxamide subfamily, SAR studies demonstrate that the N-phenylethyl substituents confer distinct sEH and FLAP dual-inhibition profiles compared to N-benzyl, N-pentyl, or N-alkylpiperidine analogs [2][3]. Consequently, procurement of a generic '2,4-dioxoquinazoline-7-carboxamide derivative' without precise CAS verification risks introducing an isomer or analog with entirely different polypharmacology, invalidating target-specific assay outcomes and confounding SAR interpretation in lead optimization campaigns.

Quantitative Differentiation Evidence for 2,4-Dioxo-N,3-bis(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (892278-93-2)


Core Topology Divergence: 892278-93-2 vs. BRD4770—Identical Molecular Formula, Non-Interchangeable Biological Fingerprint

CAS 892278-93-2 and BRD4770 (CAS 1374601-40-7) share the identical molecular formula C25H23N3O3 and molecular weight 413.5 g/mol, yet represent fundamentally different chemical architectures. BRD4770 is a methyl 2-(benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylate derivative that acts as a G9a histone methyltransferase inhibitor (EC50 ~5 μM against H3K9 methylation) [1]. In contrast, 892278-93-2 is a 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide bearing two N-phenylethyl substituents—a scaffold associated with T-type calcium channel blockade, sEH/FLAP inhibition, and PARP-1 modulation rather than histone methyltransferase activity [2][3]. This core topology divergence (benzimidazole vs. quinazoline) precludes any assumption of biological equivalence. Procurement of BRD4770 as a substitute for 892278-93-2 would introduce a known G9a inhibitor into an assay designed for a quinazoline-based chemotype, producing false-positive epigenetic modulation signals.

Epigenetics Histone Methyltransferase Chemical Probe Selectivity Isomer Differentiation

Dual N-Phenylethyl Substitution Pattern: SAR-Defined Differentiation Within the Quinazoline-7-Carboxamide Series

The quinazoline-7-carboxamide scaffold has been systematically optimized for dual sEH/FLAP inhibition in a 2022 ACS Omega study [1]. Key SAR findings reveal that the amide fragment at the 7-position is a critical determinant of sEH potency: compound 43, bearing a specific thiobenzyl-amide motif, achieved an sEH IC50 of 0.30 μM, while compound 34 (structurally related to the N-phenylethyl series) achieved an sEH IC50 of 0.66 μM with additional FLAP inhibitory activity (IC50 = 2.91 μM). CAS 892278-93-2 carries the identical N3-phenylethyl group found in the most potent dual inhibitors but presents a distinct bis(phenylethyl) substitution pattern (N3-phenylethyl + N7-phenylethylamide), which differs from the N7-thiobenzyl or N7-methoxyethylamide analogs in the published SAR. This bis(phenylethyl) arrangement has not been individually profiled in the disclosed sEH/FLAP datasets, representing a unique, unexplored vector in the established SAR landscape—potentially offering altered selectivity between sEH and FLAP or reduced FLAP inhibition relative to compound 34.

Inflammation Cardiovascular Disease sEH Inhibition FLAP Inhibition Structure-Activity Relationship

T-Type Calcium Channel Blocker Chemotype Membership: Potency Context from a 155-Compound Library

CAS 892278-93-2 belongs to the dioxoquinazoline carboxamide chemotype that was systematically evaluated for T-type calcium channel (Cav3.x) blocking activity in a foundational 2007 study encompassing 155 synthesized derivatives [1]. The lead compound from this library, compound 1n, achieved a T-type calcium current IC50 of 1.52 μM, comparable to the reference blocker mibefradil. Although the specific IC50 of 892278-93-2 was not individually resolved in the published dataset, its bis(phenylethyl) substitution pattern places it in the N3-arylalkyl/N7-alkylamide subseries, which the study identified as a productive region of chemical space for Cav3.x blockade. In contrast, analogs with N3-pentyl or N7-piperidinylpropyl substitutions (e.g., N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide) have been directed toward bromodomain inhibition rather than ion channel targets [2], illustrating that even within the same core scaffold, varying N-substitution bifurcates target selectivity between ion channels and epigenetic readers.

Neuropathic Pain Cardiovascular Disease T-Type Calcium Channel Ion Channel Pharmacology

PARP-1 Inhibitor Scaffold Potential: Bioisosteric Context from Clinically Validated Quinazolinone Chemotypes

The 4-quinazolinone core has been validated as a bioisostere of the phthalazinone scaffold found in the FDA-approved PARP-1 inhibitor Olaparib [1][2]. In a 2020 study, quinazolinone derivative 12c achieved a PARP-1 IC50 of 30.38 nM, statistically comparable to Olaparib (IC50 = 27.89 nM) [1]. In a 2022 study, compounds 10 and 15 demonstrated PARP-1 IC50 values of 0.17 μM and 0.14 μM, respectively, compared to Olaparib (IC50 = 0.06 μM) [2]. CAS 892278-93-2, as a 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, contains the key pharmacophoric elements present in these active PARP-1 inhibitors: the quinazoline-dione core capable of mimicking the nicotinamide-binding motif and the 7-carboxamide extension for additional binding pocket interactions. However, unlike the reported active compounds (which feature S-alkyl or N-alkyl substitution at positions 2 or 3), 892278-93-2 incorporates the bis(phenylethyl) motif. This structural distinction, while not yet characterized in published PARP-1 assays, represents a deliberate design vector for modulating PARP-1 vs. PARP-2 isoform selectivity—a key differentiator given that clinical PARP inhibitors exhibit varying PARP-1/PARP-2 selectivity ratios that correlate with hematological toxicity profiles.

Oncology DNA Damage Repair PARP-1 Inhibition Synthetic Lethality

Absence of G9a/GLP Histone Methyltransferase Activity: Negative Differentiation from the BRD4770 Isomer

The C25H23N3O3 isomer BRD4770 (CAS 1374601-40-7) is a well-characterized G9a/EHMT2 inhibitor that reduces H3K9 di- and trimethylation with an EC50 of approximately 5 μM in PANC-1 pancreatic adenocarcinoma cells and induces ATM pathway activation and cellular senescence [1]. BRD4770 also demonstrates selectivity over other histone methylation marks (H3K27me3, H3K36me3, H3K4me3, H3K79me3) at concentrations up to 5 μM . CAS 892278-93-2, possessing a quinazoline-dione core rather than the benzimidazole core of BRD4770, lacks the S-adenosylmethionine (SAM)-competitive benzimidazole-carboxylate pharmacophore essential for G9a inhibition. While no direct G9a assay data for 892278-93-2 has been published, the structural requirements for G9a inhibition are well-established: the benzimidazole NH and the 5-carboxylate methyl ester of BRD4770 form critical hydrogen bonds with the SAM-binding pocket, structural features entirely absent in the tetrahydroquinazoline-7-carboxamide scaffold of 892278-93-2. This negative differentiation is functionally significant: researchers studying T-type calcium channels, sEH, or PARP-1 can use 892278-93-2 without confounding epigenetic background activity, whereas procurement of BRD4770 for the same assays would introduce an active G9a inhibitor.

Epigenetics Target Selectivity Histone Methyltransferase Chemical Probe Validation

Combinatorial Polypharmacology Profile: Simultaneous Multi-Target Potential Differentiates 892278-93-2 from Single-Target Tool Compounds

The dioxoquinazoline-7-carboxamide scaffold exhibits a rare polypharmacology profile encompassing three therapeutically relevant target classes: (1) T-type calcium channels (Cav3.1/Cav3.2), with lead compound 1n achieving IC50 = 1.52 μM [1]; (2) soluble epoxide hydrolase (sEH), with quinazolinone-7-carboxamides achieving IC50 values of 0.30–0.66 μM [2]; and (3) FLAP (5-lipoxygenase activating protein), with compound 34 achieving IC50 = 2.91 μM in leukotriene biosynthesis assays [2]. CAS 892278-93-2, as a bis(phenylethyl)-substituted member of this chemotype, carries the potential for simultaneous engagement of this multi-target network—a profile not achievable with single-target tool compounds such as mibefradil (T-type selective, but withdrawn due to CYP3A4 interaction), TPPU (sEH-selective urea inhibitor), or MK-886 (FLAP-selective). The convergence of ion channel modulation (pain, hypertension), EET stabilization (vascular protection, anti-inflammation), and leukotriene suppression (anti-inflammatory) within a single chemotype is a distinguishing feature for discovery programs targeting complex diseases with overlapping inflammatory, vascular, and neuropathic components.

Polypharmacology Multi-Target Drug Discovery Inflammation Cardiovascular-Metabolic Disease

Definitive Application Scenarios for 2,4-Dioxo-N,3-bis(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (892278-93-2) Grounded in Quantitative Differentiation Evidence


Isomer Discrimination in High-Throughput Screening: Preventing CAS-Level Misassignment in C25H23N3O3-Focused Libraries

Procurement and compound management groups building focused libraries around the C25H23N3O3 molecular formula must discriminate between CAS 892278-93-2 (quinazoline-7-carboxamide) and CAS 1374601-40-7 (BRD4770, benzimidazole-5-carboxylate). The confirmed G9a inhibitory activity of BRD4770 (EC50 = 5 μM) [1] versus the non-G9a quinazoline scaffold of 892278-93-2 means that any screen employing C25H23N3O3-pooled wells without CAS-level verification will conflate epigenetic modulation with ion channel or DNA repair phenotypes, producing uninterpretable hit calling. Use of authenticated 892278-93-2 as a reference standard enables deconvolution of isomer-specific activity in pooled screening formats.

T-Type Calcium Channel Lead Optimization: Expanding SAR Beyond the 155-Compound Jo et al. Library

The Jo et al. (2007) dioxoquinazoline carboxamide library established the foundational SAR for T-type calcium channel blockade, with lead compound 1n achieving IC50 = 1.52 μM [2]. CAS 892278-93-2, as a bis(phenylethyl) derivative, represents a substitution pattern not exhaustively characterized in the original 155-compound dataset. Academic and industrial groups advancing T-type Cav3.x programs can procure 892278-93-2 to evaluate whether the bis(phenylethyl) motif enhances Cav3.2 subtype selectivity (relevant for neuropathic pain) or improves the Cav3.1/Cav3.2 selectivity ratio relative to the reference lead 1n, using established whole-cell patch-clamp protocols from the Jo et al. study.

sEH/FLAP Dual Inhibitor Chemical Probe Development: Profiling Selectivity at the Unexplored Bis(Phenylethyl) Vector

The Turanli et al. (2022) ACS Omega study identified quinazolinone-7-carboxamides as dual sEH/FLAP inhibitors, with compound 34 achieving sEH IC50 = 0.66 μM and FLAP IC50 = 2.91 μM [3]. CAS 892278-93-2 occupies an unexplored position in this SAR landscape with its bis(phenylethyl) substitution. Researchers can deploy 892278-93-2 in sEH enzyme inhibition and FLAP-mediated leukotriene biosynthesis assays to determine whether the bis(phenylethyl) pattern enhances sEH potency toward the 0.30 μM benchmark set by compound 43, reduces FLAP activity to achieve greater sEH selectivity, or produces a novel dual-inhibition ratio with therapeutic relevance for inflammatory cardiovascular disease.

PARP-1 Selectivity Profiling: Evaluating Quinazoline-Dione Bis(Phenylethyl) Analogs Against Clinical Benchmark Olaparib

The 4-quinazolinone scaffold is a validated bioisostere for the phthalazinone core of the FDA-approved PARP-1 inhibitor Olaparib, with compound 12c achieving PARP-1 IC50 = 30.38 nM (Olaparib IC50 = 27.89 nM) [4]. CAS 892278-93-2 provides the 2,4-dioxo-tetrahydroquinazoline-7-carboxamide variant with a bis(phenylethyl) substitution pattern absent from published PARP-1 SAR datasets. Medicinal chemistry teams can procure 892278-93-2 for PARP-1/PARP-2 isoform selectivity profiling, evaluating whether the bis(phenylethyl) motif confers a differentiated selectivity window compared to the S-alkyl and N-alkyl quinazolinones already characterized, with implications for reducing hematological toxicity in PARP-targeted oncology programs.

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